molecular formula C6H8Br2N2O B1520054 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide CAS No. 443956-55-6

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Cat. No.: B1520054
CAS No.: 443956-55-6
M. Wt: 283.95 g/mol
InChI Key: BZPYQOTWDYNOCC-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a useful research compound. Its molecular formula is C6H8Br2N2O and its molecular weight is 283.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPYQOTWDYNOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657326
Record name (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443956-55-6
Record name (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-3-(hydroxymethyl)pyridine (156 g, 1.257 mole) in HOAc (2.5 L) at ambient temperature was added bromine (64.1 mL, 1.257 mole) dropwise over 1 hr. A suspension began to form during the addition. An exotherm to 36° C. was controlled with an ice bath. After the addition, the reaction mixture was stirred at ambient temperature overnight. The yellow precipitate was filtered, washed with ether and air-dried to give the title compound (289 g, 81%): MS (ES) m/e 203.2 (M+H)+; 1H NMR (400 MHz, DMSO-d6, free base) δ 7.89 (d, J=2.3 Hz, 1 H), 7.52 (s, 1 H), 5.92 (br s, 2 H), 5.29 (br s, 1 H), 4.30 (s, 2 H).
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
64.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Reactant of Route 2
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Reactant of Route 3
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Reactant of Route 4
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

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